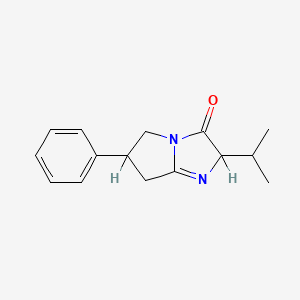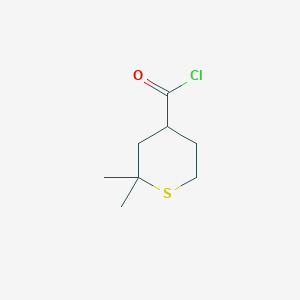![molecular formula C16H26Si B14449090 Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane CAS No. 79227-33-1](/img/structure/B14449090.png)
Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane is a complex organic compound with a unique structure. It belongs to the class of silanes, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is notable for its intricate molecular architecture, which includes a cyclopenta[a]naphthalene core with multiple fused rings and a trimethylsilyl group attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane typically involves multiple steps, starting from simpler organic precursors. One common approach is to use a Diels-Alder reaction to construct the cyclopenta[a]naphthalene core, followed by functionalization to introduce the trimethylsilyl group. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclopenta[a]naphthalene core.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas, and nucleophiles like halides or organometallic compounds. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized silanes with different properties and applications.
科学研究应用
Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures and novel materials.
Biology: The compound can be employed in the study of biological systems, including the investigation of enzyme mechanisms and the development of bioactive molecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and the design of new pharmaceuticals, often involves this compound.
Industry: In the industrial sector, it is used in the production of advanced materials, coatings, and as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism by which Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
- 1,4,6-Trimethyl-1,2,3,3a,4,7,8,8a-octahydro-4,7-ethanoazulene
- 1H-3a,7-Methanoazulene, octahydro-1,9,9-trimethyl-4-methylene-
- (3R,3aR,4aS,5R,9aS)-3,5,8-Trimethyl-3a,4,4a,5,6,7,9,9a-octahydroazuleno
Uniqueness
What sets Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane apart from similar compounds is its specific molecular structure, which combines a cyclopenta[a]naphthalene core with a trimethylsilyl group. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
79227-33-1 |
|---|---|
分子式 |
C16H26Si |
分子量 |
246.46 g/mol |
IUPAC 名称 |
2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl(trimethyl)silane |
InChI |
InChI=1S/C16H26Si/c1-17(2,3)16-11-12-7-6-10-13(12)14-8-4-5-9-15(14)16/h12H,4-11H2,1-3H3 |
InChI 键 |
AKNOCZSSJFXEOV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C2CCCCC2=C3CCCC3C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


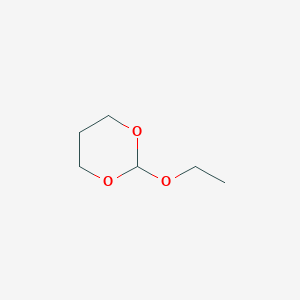
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
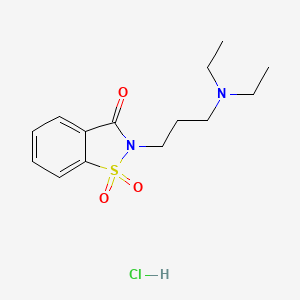
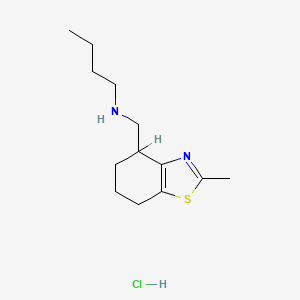
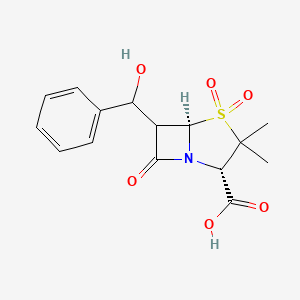
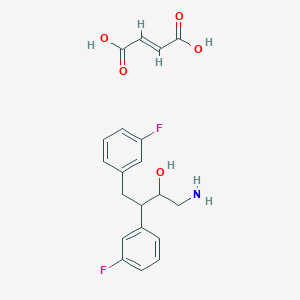
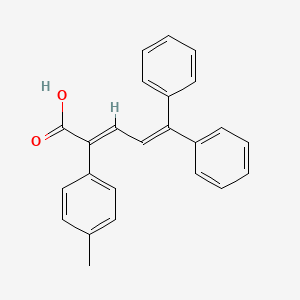
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

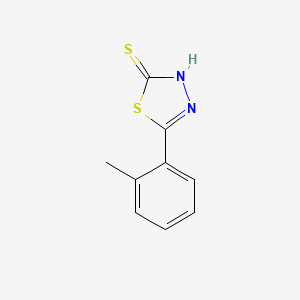
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
